![molecular formula C9H7ClN2O B1363578 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-61-7](/img/structure/B1363578.png)

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

説明

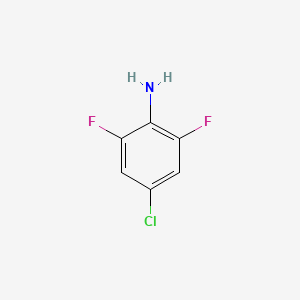

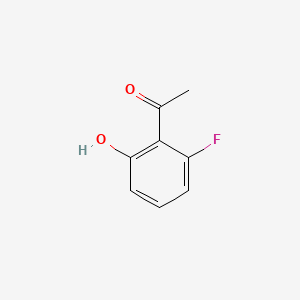

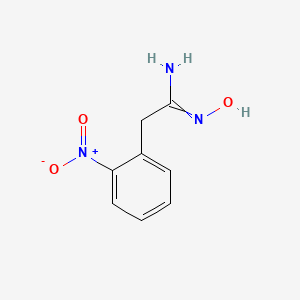

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H7ClN2O . It has a molecular weight of 194.62 g/mol . The IUPAC name for this compound is 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be represented by the InChI string:InChI=1S/C9H7ClN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3 . The Canonical SMILES representation is CC1=C(N2C=C(C=CC2=N1)Cl)C=O . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.62 g/mol . It has a topological polar surface area of 34.4 Ų and a heavy atom count of 13 . The compound has a complexity of 212 and a covalently-bonded unit count of 1 .科学的研究の応用

Antituberculosis Agent Development

Imidazo[1,2-a]pyridine analogues have been identified as promising scaffolds for the development of new antituberculosis agents. These compounds exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The substitution at the C2 and C6 positions, such as in the case of 6-Chloro-2-methylimidazo[1,2-a]pyridine, has led to compounds with improved potency against both extracellular and intracellular Mycobacterium tuberculosis, with good microsomal stability .

Synthesis Methodology Enhancement

The synthesis of imidazo[1,2-a]pyridines has been optimized through solvent- and catalyst-free methods under microwave irradiation. This approach is environmentally benign and offers a cleaner, high-yielding, and more efficient pathway for creating these compounds, which are valuable in medicinal chemistry due to their diverse bioactivity .

Antimicrobial Activity

Imidazo[1,2-a]pyridines, including derivatives of 6-Chloro-2-methylimidazo[1,2-a]pyridine, have been explored for their antimicrobial properties. The structural modifications in these compounds can lead to enhanced activity against various microbial strains, making them potential candidates for new antimicrobial drugs .

Cyclin-Dependent Kinase Inhibition

These compounds have been described as cyclin-dependent kinase (CDK) inhibitors. CDKs play a crucial role in cell cycle regulation, and their inhibition can be a strategy for cancer therapy. The imidazo[1,2-a]pyridine core structure is central to the development of these inhibitors .

Calcium Channel Modulation

Imidazo[1,2-a]pyridines are also known to act as calcium channel blockers. This application is significant in the treatment of cardiovascular diseases, as calcium channel blockers can reduce blood pressure and treat arrhythmias .

GABA A Receptor Modulation

The modulation of GABA A receptors is another important application. These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have therapeutic effects for disorders such as anxiety .

Sedative and Anxiolytic Drug Synthesis

Some synthetic drugs that contain the imidazo[1,2-a]pyridine unit, like Zolpidem, are used as sedatives or anxiolytics. The unique structure of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde could be utilized in the synthesis of new compounds within this drug class .

Heart Failure Medication

The heart-failure drug Olprione is an example of a commercialized drug containing the imidazo[1,2-a]pyridine unit. Research into the derivatives of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde may contribute to the development of novel heart failure medications .

将来の方向性

The future directions for the study of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde could include further exploration of its synthesis methods, potential applications, and safety profile. As imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications , there could be significant potential for future research in this area.

作用機序

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized as important agents against tuberculosis . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . The reduction of bacterial load in a TB mouse model when treated with a related compound suggests that these compounds may interact with bacterial cells to inhibit their growth or replication .

Biochemical Pathways

The imidazo[1,2-a]pyridine scaffold is known to be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde may also have favorable ADME properties.

Result of Action

The significant reduction of bacterial load in a tb mouse model when treated with a related compound indicates that these compounds may have potent antibacterial effects .

Action Environment

The functionalization of the imidazo[1,2-a]pyridine scaffold through various strategies suggests that the compound’s action may be influenced by the presence of certain catalysts or conditions .

特性

IUPAC Name |

6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIOZCNTINYVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374004 | |

| Record name | 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

728864-61-7 | |

| Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)